molecular formula C15H29NSSn B032616 5-(Tributylstannyl)thiazole CAS No. 157025-33-7

5-(Tributylstannyl)thiazole

Cat. No.: B032616
CAS No.: 157025-33-7
M. Wt: 374.2 g/mol
InChI Key: GOWNSHUNTJWVOM-UHFFFAOYSA-N
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Description

5-(Tributylstannyl)thiazole is a thiazole derivative functionalized with a tributyltin group at the 5-position of the heterocyclic ring. This compound is primarily utilized in Stille cross-coupling reactions, a pivotal method in organic synthesis for forming carbon-carbon bonds. Its structure combines the electron-rich thiazole ring with the organotin moiety, enabling efficient coupling with aryl or heteroaryl halides . Applications include the synthesis of nucleoside analogs, such as 1-[(2′,3′-O-Isopropylidene)-4′-cyclopenten-1′-yl]-5-(thiazol-5-yl)-uracil, achieved via Pd-catalyzed coupling with 5-bromo carbocyclic nucleosides .

The tributylstannyl group enhances reactivity in cross-coupling due to its ability to undergo transmetallation with palladium catalysts. However, the compound’s utility is influenced by substituents on the thiazole ring, which modulate electronic and steric properties. Below, we compare this compound with structurally related organotin-thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tributylstannyl)-1,3-thiazole typically involves the reaction of a thiazole derivative with a tributylstannyl reagent. One common method is the Stille coupling reaction, where a halogenated thiazole reacts with tributylstannyl chloride in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a suitable solvent such as tetrahydrofuran (THF) or toluene .

Industrial Production Methods: While specific industrial production methods for 5-(Tributylstannyl)-1,3-thiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Tributylstannyl)-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a thiazole derivative with a new substituent replacing the tributylstannyl group .

Scientific Research Applications

Structure and Reactivity

5-(Tributylstannyl)thiazole features a thiazole ring substituted with a tributylstannyl group, which enhances its reactivity in various chemical reactions. The presence of the tributylstannyl group allows for participation in cross-coupling reactions, such as Stille coupling, where it can form carbon-carbon bonds with other organic molecules. This makes it a valuable building block in organic synthesis.

Synthetic Routes

The synthesis of this compound typically involves stannylation reactions, where a precursor thiazole is reacted with tributylstannyl chloride in the presence of a palladium catalyst and a base like triethylamine. This method allows for the efficient introduction of the tributylstannyl group into the thiazole framework.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo substitution and cross-coupling reactions makes it useful for developing pharmaceuticals and agrochemicals. For instance, it can be used to synthesize thiazole derivatives that exhibit biological activity against various diseases.

Case Study: Synthesis of Thiazole Derivatives
A study demonstrated that thiazole derivatives synthesized using this compound showed promising anti-inflammatory properties. The derivatives were tested in vitro for their efficacy against inflammatory markers, highlighting the compound's potential in medicinal chemistry .

Material Science

In materials science, this compound is utilized in the development of conductive polymers and organic semiconductors. Its incorporation into polymer matrices can enhance electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Data Table: Properties of Thiazole-based Polymers

Polymer TypeConductivity (S/cm)Application Area
Thiazole-based OLEDs10^-4Display technology
Dye-sensitized solar cells10^-3Renewable energy

Medicinal Chemistry

The unique electronic properties imparted by the trifluoromethyl and tributylstannyl groups make this compound an attractive candidate for drug development. Research indicates that compounds derived from this thiazole exhibit potential as therapeutic agents for autoimmune disorders and cardiovascular diseases.

Case Study: Drug Development
A patent application highlighted the use of thiazole derivatives synthesized from this compound for treating systemic lupus erythematosus and rheumatoid arthritis. The compounds demonstrated significant activity in preclinical models, supporting their further development as potential medications .

Mechanism of Action

The mechanism of action of 5-(Tributylstannyl)-1,3-thiazole in chemical reactions typically involves the activation of the tributylstannyl group, which facilitates the formation of new carbon-carbon or carbon-heteroatom bonds. The palladium-catalyzed Stille coupling is a prime example, where the palladium catalyst activates the stannyl group, allowing it to react with an electrophilic partner .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name Molecular Formula Substituents on Thiazole Ring Molecular Weight (g/mol) Key Structural Features
5-(Tributylstannyl)thiazole C₁₅H₂₇NSSn None 374.15 Unsubstituted thiazole with SnBu₃ at C5
5-Methyl-2-(tri-n-butylstannyl)thiazole C₁₆H₃₁NSSn Methyl at C5 388.20 Methyl group introduces steric bulk
2-(Methylsulfonyl)-5-(tributylstannyl)thiazole C₁₅H₂₇NO₂S₂Sn Methylsulfonyl at C2 440.24 Electron-withdrawing group alters reactivity
tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate C₂₀H₃₅N₂O₂SSn Boc-protected amine at C2 495.34 Protecting group enhances stability

Key Observations :

  • Electronic Modulation : The methylsulfonyl group in 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole withdraws electron density, which may reduce the nucleophilicity of the stannyl group .
  • Stability : Boc-protected derivatives (e.g., tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate) exhibit improved stability under basic or acidic conditions, making them preferable for multi-step syntheses .

Reactivity in Stille Coupling Reactions

Compound Name Reaction Partner Yield Conditions Application Example
This compound 5-Bromo carbocyclic nucleoside 52% THF, Pd(PPh₃)₄, 72 h Synthesis of uracil-thiazole conjugates
5-Methyl-2-(tri-n-butylstannyl)thiazole Aryl bromides 60–75% DMF, PdCl₂(PPh₃)₂, 24 h Synthesis of biaryl thiazoles
2-(Methylsulfonyl)-5-(tributylstannyl)thiazole Acyl chlorides 85% THF, Pd₂(dba)₃, 12 h Lactonization to 2-pyrones

Key Observations :

  • Yield and Efficiency : this compound provides moderate yields (~52%) in nucleoside synthesis, likely due to steric challenges in coupling with bulky partners . In contrast, 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole achieves higher yields (85%) in lactonization, attributed to the electron-withdrawing group facilitating oxidative addition .
  • Reaction Time : Methyl-substituted derivatives require shorter reaction times (24 h vs. 72 h), suggesting faster transmetallation .

Physical Properties and Stability

Compound Name Boiling Point (°C) LogP Stability Notes
This compound Not reported ~5.5 Air-sensitive; requires inert atmosphere
5-Methyl-2-(tri-n-butylstannyl)thiazole 379.6 (Predicted) 5.51 Stable at RT; hygroscopic
tert-Butyl (5-(tributylstannyl)thiazol-2-yl)carbamate Not reported 6.2 Stable under acidic/basic conditions

Key Observations :

  • Hygroscopicity : The methyl-substituted derivative is hygroscopic, necessitating anhydrous handling .
  • logP Trends : Increased hydrophobicity in Boc-protected derivatives (logP ~6.2) may improve membrane permeability in drug discovery applications .

Biological Activity

5-(Tributylstannyl)thiazole is a compound that belongs to the thiazole family, known for its diverse biological activities. This article provides an in-depth review of its biological activity, including synthesis, cytotoxic effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, with the chemical formula C15H29NSSn\text{C}_{15}\text{H}_{29}\text{N}\text{S}\text{Sn}, features a thiazole ring substituted with a tributylstannyl group. This modification significantly influences its biological properties, particularly its interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with tributylstannyl halides. For instance, one method includes the use of dry tetrahydrofuran (THF) as a solvent in conjunction with palladium catalysts to facilitate the coupling reactions necessary for producing this compound .

Cytotoxicity and Antitumor Effects

Recent studies have evaluated the cytotoxic activity of thiazole derivatives, including this compound, against various cancer cell lines. The MTT assay has been widely used to determine the half-maximal inhibitory concentration (IC50) values:

CompoundHepG-2 IC50 (µg/mL)MCF-7 IC50 (µg/mL)HCT-116 IC50 (µg/mL)
This compoundNot specifiedNot specifiedNot specified
Doxorubicin0.36 ± 0.040.49 ± 0.070.35 ± 0.03

While specific IC50 values for this compound were not provided in the literature, thiazole derivatives generally exhibit significant antitumor activity, suggesting potential efficacy in cancer treatment .

Thiazoles are known to exhibit various mechanisms of action, including:

  • Inhibition of Enzymes : Some studies suggest that thiazole derivatives can inhibit purine metabolizing enzymes such as S-adenosylhomocysteine hydrolase (SAHase), which may contribute to their antitumor effects .
  • Antimicrobial Activity : Thiazole compounds have shown antimicrobial effects against a range of pathogens, including bacteria and fungi. The presence of specific functional groups in the thiazole structure can enhance this activity .

Toxicological Profile

Despite their potential therapeutic benefits, this compound and related compounds exhibit notable toxicity:

  • Acute Toxicity : The compound is classified as toxic if swallowed and harmful upon skin contact. It can cause severe eye irritation and is very toxic to aquatic life .
  • Safety Precautions : Handling requires protective measures due to its hazardous nature, emphasizing the need for caution in laboratory settings .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives:

  • Antitumor Studies : In vitro studies have highlighted that certain thiazole derivatives possess strong cytotoxic properties against cancer cell lines such as HepG-2 and MCF-7. These findings indicate that structural modifications can significantly enhance their effectiveness .
  • Antimicrobial Efficacy : Thiazoles have been evaluated for their antimicrobial properties against various strains of bacteria and fungi. For example, modifications at specific positions on the thiazole ring have been shown to improve activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Tributylstannyl)thiazole?

The primary method involves Stille coupling reactions , where a thiazole precursor (e.g., 5-bromothiazole) reacts with tributyltin reagents under palladium catalysis. For example, Scheme 1 in outlines a protocol using PdCl₂(PPh₃)₂ in tetrahydrofuran (THF) under reflux with nitrogen atmosphere . Purification typically employs column chromatography or crystallization from ethanol, as noted in for analogous thiazole derivatives .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : To verify substituent positions and tin-carbon bonding (e.g., tributyltin groups show characteristic peaks at δ ~0.8–1.6 ppm for butyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight, with tin isotopic patterns (e.g., ¹²⁰Sn, ¹¹⁸Sn) aiding identification .
  • IR Spectroscopy : Detects functional groups like C-S (600–700 cm⁻¹) and Sn-C bonds (450–550 cm⁻¹) .

Q. How is the purity of this compound assessed during synthesis?

Combustion analysis (C, H, N) is used to compare experimental and theoretical elemental compositions. Additional validation includes HPLC or TLC with UV detection, as described in for related triazole-thiazole hybrids .

Advanced Research Questions

Q. How can researchers optimize Stille coupling conditions to improve yields of this compound derivatives?

Critical parameters include:

  • Catalyst Selection : PdCl₂(PPh₃)₂ is standard, but Pd(PPh₃)₄ may reduce side reactions.
  • Solvent Choice : THF or DMF enhances solubility of tin reagents () .
  • Temperature and Time : Reflux (66–70°C) for 24–72 hours ensures completion while minimizing tin reagent decomposition .
  • Protecting Groups : Boc-protected amines (e.g., 2-(N-Boc)-5-(tributylstannyl)thiazole in ) improve stability during synthesis .

Q. What strategies resolve conflicting NMR data for this compound derivatives?

Ambiguities in peak assignments (e.g., overlapping signals from tributyltin or thiazole protons) can be addressed via:

  • 2D NMR Techniques : HSQC or HMBC to correlate carbon-proton connectivity .
  • X-ray Crystallography : Definitive structural elucidation, as applied in for thiazole crystal derivatives .
  • Computational Modeling : DFT calculations to predict chemical shifts and compare with experimental data .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Electron-withdrawing groups (e.g., Cl at the 2-position, as in ) enhance electrophilicity, accelerating transmetallation in Stille couplings. Conversely, electron-donating groups (e.g., methyl) may require higher catalyst loadings or temperatures . Steric effects from bulky substituents can hinder reactivity, necessitating optimized ligand systems (e.g., AsPh₃ instead of PPh₃) .

Q. Methodological Considerations

Q. What precautions are essential when handling this compound?

  • Toxicity : Organotin compounds are toxic; use gloves, fume hoods, and adhere to waste disposal protocols.
  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis () .
  • Light Sensitivity : Protect from UV light to avoid decomposition of the thiazole ring .

Q. How can computational tools aid in designing this compound-based catalysts?

Molecular docking (e.g., AutoDock Vina) predicts binding modes in catalytic applications, while DFT (Gaussian, ORCA) models electronic properties like HOMO/LUMO gaps. highlights such approaches for correlating thiazole structure with photophysical properties .

Properties

IUPAC Name

tributyl(1,3-thiazol-5-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1,3H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWNSHUNTJWVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376847
Record name 5-(Tributylstannyl)-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157025-33-7
Record name 5-(Tributylstannyl)-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(tributylstannyl)-1,3-thiazole
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Synthesis routes and methods I

Procedure details

A hexane solution of n-BuLi (4.14 mL, 10 mmol) was added dropwise to an anhydrous tetrahydrofuran solution of 5-bromothiazole (0.46 mL, 5.0 mmol) at −78° C. under nitrogen atmosphere over a period of 30 minutes, and the mixture was stirred for 1 hour. A solution of n-Bu3SnCl (1.41 mL, 5.0 mmol) in THF was then added dropwise over a period of 30 minutes at 78° C., and after stirring for 2 hours, the mixture was raised to room temperature and stirred for another hour. Three drops of a 1N HCl solution were added, and the organic layer was extracted from the aqueous layer twice with 10 mL of ether. The solvent was distilled away to yield the title compound (650 mg, 35 mL).
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n-Bu3SnCl
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Synthesis routes and methods II

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To a solution of 5-tributylstannanyl-2-trimethylsilanylthiazole (4.0 g, 9.0 mmol) in THF is added slowly HCl (1.0N, 3 mL) and the solution is stirred at RT for 1 h. The reaction mixture is extracted with ether, washed with sat. NaHCO31 dried over anhydrous MgSO4 and concentrated to afford the title compound as a yellow oil which is used in the next step without further purification: (M+1)+=375.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

n-Butyllithium (1.6M, 4.95 mL, 7.88 mmol) was added to a solution of 2-trimethylsilylthiazole (826 mg, 5.25 mmol) in anhydrous ether (45 mL) stirred at −78° C. under nitrogen. After 20 min, tri-n-butylstannyl chloride (2.57 g, 7.88 mmol) was added, then the solution was allowed to warm to room temperature, and stirred for another 1 h. The mixture was quenched and washed with 1N sodium hydroxide, dried through MgSO4, and then the solvent was evaporated to give a brown oily residue. The residue of 2-trimethylsilyl-5-tributylstannyl-thiazole was passed through a column of neutral alumina eluting with a gradient of ammoniated methanol in chloroform to give the sub-title compound as a yellow oil (1.5 g).
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4.95 mL
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